![molecular formula C13H10ClN3 B2846386 7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 1368290-23-6](/img/structure/B2846386.png)
7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine is a chemical compound with the CAS Number: 1368290-23-6 . It has a molecular weight of 243.7 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes 7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine, can be achieved through a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is noted for being reasonably fast, very clean, high yielding, simple in workup, and environmentally benign .Molecular Structure Analysis
The IUPAC name for this compound is 7-chloro-2-phenylimidazo[1,2-a]pyridin-3-ylamine . The Inchi Code is 1S/C13H10ClN3/c14-10-6-7-17-11(8-10)16-12(13(17)15)9-4-2-1-3-5-9/h1-8H,15H2 .Chemical Reactions Analysis
While specific chemical reactions involving 7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine are not detailed in the search results, imidazo[1,2-a]pyridines in general have been synthesized using various methods . These include treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical And Chemical Properties Analysis
7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine is a powder that is stored at room temperature . It has a molecular weight of 243.7 .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeted Kinase Inhibitors : 7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine has been investigated as a potential kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications for diseases like cancer and inflammatory disorders .
Organic Synthesis and Methodology
- Imidazo[1,2-a]pyridine Synthesis : The compound itself is synthesized via solvent- and catalyst-free methods, which are environmentally friendly. Researchers have optimized conditions to achieve high yields . This synthetic pathway may inspire other novel reactions.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Imidazo[1,2-a]pyridines, including 7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine, have attracted significant interest due to their promising and diverse bioactivity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized . Therefore, the future direction of this compound could involve further exploration of its potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
It’s worth noting that the inhibitory activities of similar compounds against cox-1 and cox-2 have been evaluated . This suggests that the compound may interact with these targets, leading to changes in their activity.
Biochemical Pathways
Given the potential targets and bioactivities mentioned above, it can be inferred that this compound may influence a variety of biochemical pathways related to inflammation, cell cycle regulation, neurotransmission, and more .
Result of Action
Based on the potential bioactivities and targets mentioned above, it can be inferred that this compound may have a range of effects at the molecular and cellular level, potentially influencing processes such as inflammation, cell cycle regulation, and neurotransmission .
properties
IUPAC Name |
7-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-6-7-17-11(8-10)16-12(13(17)15)9-4-2-1-3-5-9/h1-8H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNJFOOVLDPZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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